molecular formula C11H17ClN2O B1440865 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride CAS No. 1220038-31-2

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride

Cat. No.: B1440865
CAS No.: 1220038-31-2
M. Wt: 228.72 g/mol
InChI Key: LBWJHSXWOGZYHU-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride is an organic compound with the molecular formula C11H17ClN2O. It is a hydrochloride salt form of 2-Amino-2-methyl-N-(2-methylphenyl)propanamide, which is characterized by the presence of an amino group, a methyl group, and a phenyl group substituted with a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride is used in various scientific research applications, including:

Future Directions

The future directions for “2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride” are not clear from the available information. It could potentially be used in various chemical reactions due to the presence of amine and amide functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride typically involves the reaction of 2-methylphenylacetonitrile with ammonia and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride
  • 2-Amino-N-methyl-N-(2-methylphenyl)propanamide
  • 2-(Methylamino)phenol

Uniqueness

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

2-amino-2-methyl-N-(2-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWJHSXWOGZYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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